3-(2,4-Dimethylphenyl)-4'-methylpropiophenone
Overview
Description
3-(2,4-Dimethylphenyl)-4'-methylpropiophenone, also known as DMPPMP, is a versatile synthetic compound used in a variety of scientific and industrial applications. It is a white crystalline solid with a melting point of 84-87°C and a boiling point of 293-295°C. DMPPMP is an aromatic ketone, meaning it contains a carbonyl group with two carbon atoms bound to a benzene ring. It is a common intermediate in the synthesis of various organic compounds, and has found application in the development of pharmaceuticals, agrochemicals, and other products.
Scientific Research Applications
Applications in Hemoglobin Modification
One of the significant scientific research applications of compounds structurally related to 3-(2,4-Dimethylphenyl)-4'-methylpropiophenone is in the field of hemoglobin modification. Research indicates that certain compounds can serve as allosteric modifiers of hemoglobin, effectively decreasing the oxygen affinity of human hemoglobin A. This has potential implications in clinical or biological areas that benefit from a reversal of depleted oxygen supply, such as ischemia, stroke, tumor radiotherapy, blood storage, and blood substitutes. The modification of hemoglobin's oxygen affinity through these compounds could lead to novel therapeutic strategies or improve existing treatment methodologies (Randad et al., 1991).
Applications in Chemical Synthesis
Another area of application for derivatives of 3-(2,4-Dimethylphenyl)-4'-methylpropiophenone is in chemical synthesis, particularly in multiple arylation processes. For instance, 2-Hydroxy-2-methylpropiophenone, a related compound, is involved in unique multiple arylation reactions via C-C and C-H bond cleavages in the presence of a palladium catalyst, leading to the formation of complex organic compounds. This indicates the compound's role in sophisticated chemical synthesis processes, potentially contributing to the production of complex molecules for various industrial and research applications (Wakui et al., 2004).
Applications in Catalytic Processes
The compound and its derivatives also find applications in catalytic processes. For example, the reaction of certain derivatives with [Rh(PPh3)3Cl] demonstrates interesting rhodium-assisted C–C bond activation, leading to the elimination or migration of alkyl groups. Such reactions underscore the potential use of these compounds in catalytic processes and organic synthesis, offering pathways for the formation of complex molecules with specific structural configurations (Baksi et al., 2007).
properties
IUPAC Name |
3-(2,4-dimethylphenyl)-1-(4-methylphenyl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O/c1-13-4-8-17(9-5-13)18(19)11-10-16-7-6-14(2)12-15(16)3/h4-9,12H,10-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKSNFTXQJOFRLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCC2=C(C=C(C=C2)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60644666 | |
Record name | 3-(2,4-Dimethylphenyl)-1-(4-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60644666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dimethylphenyl)-4'-methylpropiophenone | |
CAS RN |
898793-57-2 | |
Record name | 3-(2,4-Dimethylphenyl)-1-(4-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60644666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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